Cas no 88918-72-3 ((4-nitrophenyl)methanesulfonamide)
(4-nitrophenyl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanesulfonamide, 4-nitro-
- (4-nitrophenyl)methanesulfonamide
- (4-nitrophenyl)methanesulfonyl amide
- 4-nitrobenzenemethanesulphonamide
- 4-Nitrobenzenemethanesulfonamide (ACI)
- 1-(4-Nitrophenyl)methanesulfonamide
- 4-Nitrobenzylsulfonamide
- 4-Nitrophenylmethanesulfonamide
- AS-81777
- CS-0160035
- DTXSID90373078
- SCHEMBL2999944
- VYLIVAAMSLPRIS-UHFFFAOYSA-N
- E82009
- 4-nitro-benzylsulfonamide
- EN300-27309
- MFCD06661253
- (4-nitro-phenyl)-methanesulfonamide
- (4-nitrophenyl)-methanesulfonamide
- Z238883306
- 88918-72-3
- AKOS000141767
-
- MDL: MFCD06661253
- Inchi: 1S/C7H8N2O4S/c8-14(12,13)5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2,(H2,8,12,13)
- InChI Key: VYLIVAAMSLPRIS-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(CS(N)(=O)=O)=CC=1)=O
Computed Properties
- Exact Mass: 216.02047791g/mol
- Monoisotopic Mass: 216.02047791g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 114Ų
(4-nitrophenyl)methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N498295-50mg |
(4-nitrophenyl)methanesulfonamide |
88918-72-3 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N498295-100mg |
(4-nitrophenyl)methanesulfonamide |
88918-72-3 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | N498295-500mg |
(4-nitrophenyl)methanesulfonamide |
88918-72-3 | 500mg |
$ 320.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | Y1247681-1g |
Benzenemethanesulfonamide, 4-nitro- |
88918-72-3 | 98% | 1g |
$135 | 2024-06-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230675-100mg |
(4-Nitrophenyl)methanesulfonamide |
88918-72-3 | 98% | 100mg |
¥207.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230675-250mg |
(4-Nitrophenyl)methanesulfonamide |
88918-72-3 | 98% | 250mg |
¥309.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230675-1g |
(4-Nitrophenyl)methanesulfonamide |
88918-72-3 | 98% | 1g |
¥702.00 | 2024-04-26 | |
| Enamine | EN300-27309-0.05g |
(4-nitrophenyl)methanesulfonamide |
88918-72-3 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
| Enamine | EN300-27309-0.1g |
(4-nitrophenyl)methanesulfonamide |
88918-72-3 | 95.0% | 0.1g |
$27.0 | 2025-02-20 | |
| Enamine | EN300-27309-0.25g |
(4-nitrophenyl)methanesulfonamide |
88918-72-3 | 95.0% | 0.25g |
$40.0 | 2025-02-20 |
(4-nitrophenyl)methanesulfonamide Production Method
Production Method 1
(4-nitrophenyl)methanesulfonamide Raw materials
(4-nitrophenyl)methanesulfonamide Preparation Products
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(4-nitrophenyl)methanesulfonamide Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on (4-nitrophenyl)methanesulfonamide
Introduction to (4-Nitrophenyl)methanesulfonamide (CAS No. 88918-72-3)
(4-Nitrophenyl)methanesulfonamide, with the chemical identifier CAS No. 88918-72-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound belongs to the class of methanesulfonamides, which are widely recognized for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of biologically active molecules.
The structural framework of (4-Nitrophenyl)methanesulfonamide consists of a nitro-substituted phenyl ring connected to a methanesulfonamide group. The presence of the nitro group at the para position relative to the methanesulfonamide moiety imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for designing novel pharmacophores. This structural feature has been exploited in various research endeavors aimed at developing compounds with enhanced biological activity.
In recent years, there has been a growing interest in exploring the potential of nitroaromatic compounds as therapeutic agents. The nitro group in (4-Nitrophenyl)methanesulfonamide can undergo reduction to form an amine, which can be further functionalized to yield a wide range of derivatives with distinct biological properties. This reactivity has made it a useful building block in the synthesis of small-molecule drugs targeting various diseases, including cancer and infectious disorders.
One of the most compelling aspects of (4-Nitrophenyl)methanesulfonamide is its role as an intermediate in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By incorporating the (4-Nitrophenyl)methanesulfonamide moiety into kinase inhibitors, researchers have been able to design molecules that exhibit high selectivity and potency against specific kinases. For instance, studies have shown that derivatives of this compound can inhibit the activity of tyrosine kinases, which are overexpressed in many cancer cell lines.
Moreover, the methanesulfonamide group in (4-Nitrophenyl)methanesulfonamide is known for its ability to enhance binding affinity and metabolic stability in drug candidates. This has led to its incorporation into numerous drug candidates that are currently undergoing preclinical and clinical evaluations. The versatility of this compound has also been demonstrated in the development of antimicrobial agents, where it has been shown to exhibit activity against resistant bacterial strains.
Recent advances in computational chemistry have further highlighted the significance of (4-Nitrophenyl)methanesulfonamide as a key intermediate. Molecular modeling studies have revealed that the nitro group can interact with specific residues in target proteins, thereby modulating their conformation and function. These insights have guided the design of more effective derivatives with improved pharmacokinetic profiles. Additionally, high-throughput screening techniques have been employed to identify novel analogs of (4-Nitrophenyl)methanesulfonamide with enhanced biological activity.
The synthesis of (4-Nitrophenyl)methanesulfonamide involves multi-step organic reactions that require precise control over reaction conditions. The nitration step is particularly critical, as it determines the regioselectivity of the reaction and influences the final properties of the compound. Researchers have developed innovative synthetic strategies to optimize this process, ensuring high yields and purity levels necessary for pharmaceutical applications.
In conclusion, (4-Nitrophenyl)methanesulfonamide (CAS No. 88918-72-3) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it an invaluable tool for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.
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